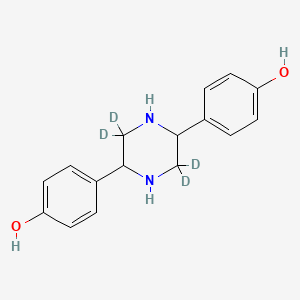
(1S,2R)-2-Methoxycyclohexan-1-amine
Overview
Description
(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral amine with a methoxy group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-Methoxycyclohexanone, using a chiral reducing agent. Another method includes the use of enzymatic processes to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective catalysts. The process may also include purification steps such as recrystallization or chromatography to ensure high purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Methoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
(1S,2R)-2-Methoxycyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific chiral properties .
Mechanism of Action
The mechanism of action of (1S,2R)-2-Methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Phenylcyclohexanol
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-2-Dihydroxycyclohexane
Uniqueness
(1S,2R)-2-Methoxycyclohexan-1-amine is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific chiral interactions .
Properties
CAS No. |
141553-12-0 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.203 |
IUPAC Name |
(1S,2R)-2-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI Key |
NBWFBXBZOBXMHO-NKWVEPMBSA-N |
SMILES |
COC1CCCCC1N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)



![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)
